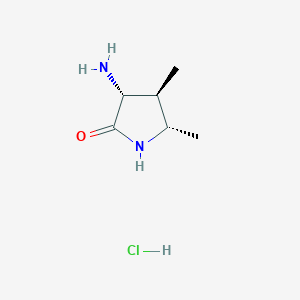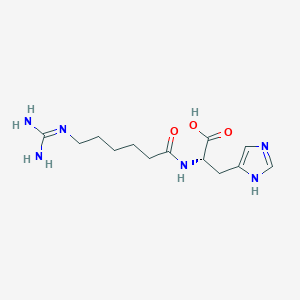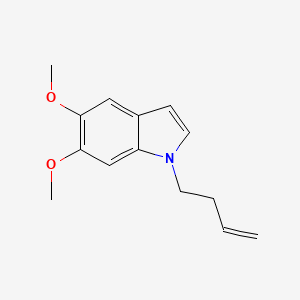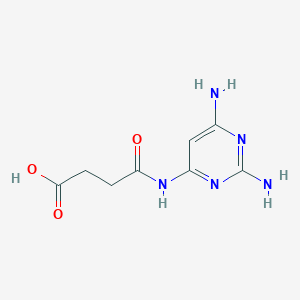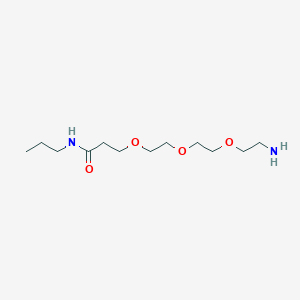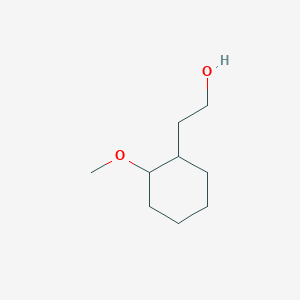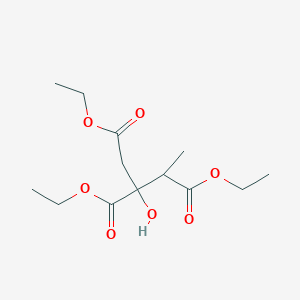
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylic acids It is a derivative of 3-hydroxybutane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate typically involves the esterification of 3-hydroxybutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanol→Triethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-3-hydroxybutane-1,2,3-tricarboxylate.
Reduction: Triethyl 2-hydroxybutane-1,2,3-triol.
Substitution: Corresponding amides or thioesters.
Aplicaciones Científicas De Investigación
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other metabolites, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is unique due to its ethyl ester groups, which impart different chemical properties compared to its non-esterified counterparts
Propiedades
Fórmula molecular |
C13H22O7 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
triethyl 2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22O7/c1-5-18-10(14)8-13(17,12(16)20-7-3)9(4)11(15)19-6-2/h9,17H,5-8H2,1-4H3 |
Clave InChI |
CVANUCQFCMTYLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(C)C(=O)OCC)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


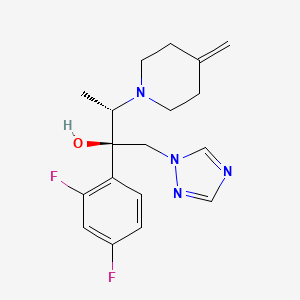
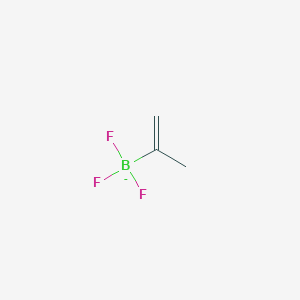
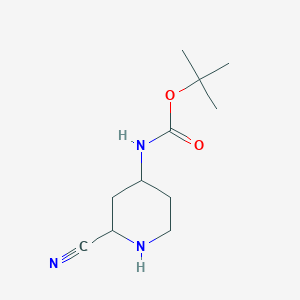
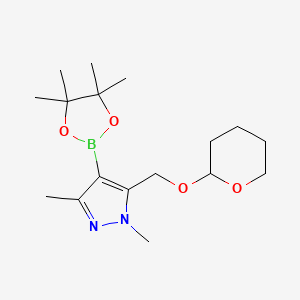
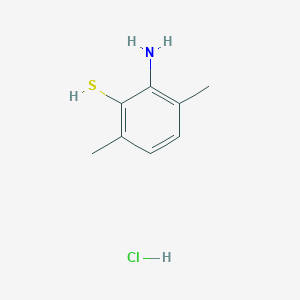

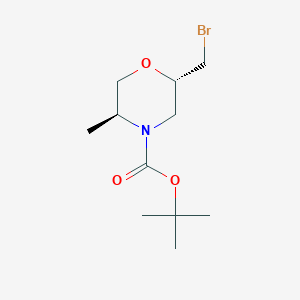
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
